Cas no 2166665-00-3 (N-cyclopropylcyclobutanecarbohydrazide)

N-cyclopropylcyclobutanecarbohydrazide 化学的及び物理的性質

名前と識別子

-

- N-cyclopropylcyclobutanecarbohydrazide

- 2166665-00-3

- EN300-1276177

-

- インチ: 1S/C8H14N2O/c9-10(7-4-5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2

- InChIKey: WLRGYUQUPNDMEY-UHFFFAOYSA-N

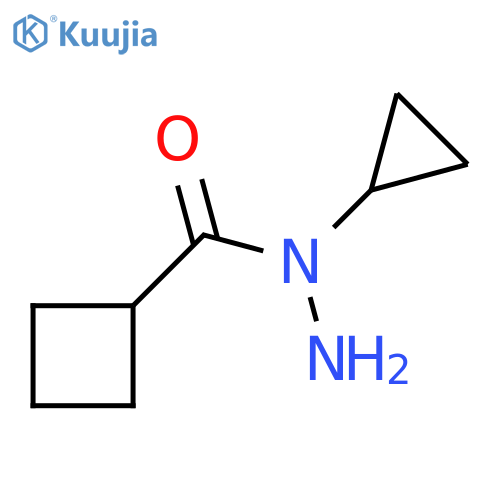

- SMILES: O=C(C1CCC1)N(C1CC1)N

計算された属性

- 精确分子量: 154.110613074g/mol

- 同位素质量: 154.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 173

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.5

- トポロジー分子極性表面積: 46.3Ų

N-cyclopropylcyclobutanecarbohydrazide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276177-1.0g |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1276177-500mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 500mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-100mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 100mg |

$640.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-2500mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 2500mg |

$1428.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-5000mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 5000mg |

$2110.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-1000mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 1000mg |

$728.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-50mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 50mg |

$612.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-250mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 250mg |

$670.0 | 2023-10-01 | ||

| Enamine | EN300-1276177-10000mg |

N-cyclopropylcyclobutanecarbohydrazide |

2166665-00-3 | 10000mg |

$3131.0 | 2023-10-01 |

N-cyclopropylcyclobutanecarbohydrazide 関連文献

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

N-cyclopropylcyclobutanecarbohydrazideに関する追加情報

N-Cyclopropylcyclobutanecarbohydrazide: A Comprehensive Overview

N-Cyclopropylcyclobutanecarbohydrazide, also known by its CAS number 2166665-00-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The N-cyclopropylcyclobutanecarbohydrazide structure combines a cyclopropane ring with a cyclobutane carboxylic acid derivative, making it a versatile molecule for various chemical modifications and biological assays.

Recent studies have highlighted the importance of N-cyclopropylcyclobutanecarbohydrazide in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the context of peptide-based drugs and enzyme inhibitors. The cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and binding affinity to target proteins, making it an attractive candidate for drug design.

The synthesis of N-cyclopropylcyclobutanecarbohydrazide involves a multi-step process that typically includes the formation of the cyclobutane ring followed by the introduction of the cyclopropyl group. This process requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production of this compound, reflecting the ongoing advancements in synthetic chemistry.

In terms of biological activity, N-cyclopropylcyclobutanecarbohydrazide has shown promise in various assays targeting enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are key players in diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for developing innovative treatments.

Moreover, the structural flexibility of N-cyclopropylcyclobutanecarbohydrazide allows for further functionalization, enabling researchers to explore its applications in other areas such as agrochemicals and materials science. Its ability to form stable complexes with metal ions has also been investigated, opening up possibilities for its use in catalysis and sensing technologies.

From an environmental standpoint, the synthesis and handling of N-cyclopropylcyclobutanecarbohydrazide must adhere to stringent safety protocols to minimize ecological impact. Researchers are actively exploring greener synthesis methods that reduce waste and energy consumption, aligning with global efforts toward sustainable chemistry practices.

In conclusion, N-cyclopropylcyclobutanecarbohydrazide (CAS No: 2166665-00-3) is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for future innovations in medicine and beyond.

2166665-00-3 (N-cyclopropylcyclobutanecarbohydrazide) Related Products

- 259808-67-8(tert-Butyl 3,3-Dimethylpiperazine-1-carboxylate)

- 1251692-02-0(N-(4-chloro-2-fluorophenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)

- 1075715-48-8((S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide)

- 2228368-79-2(3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid)

- 1784298-67-4(3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)

- 1214370-09-8(2-Bromo-3,5-difluoro-4,6-bis(2-fluorophenyl)pyridine)

- 1393534-88-7(3-(BENZYLOXY)-5-BROMOPICOLINONITRILE)

- 1807278-20-1(Ethyl 4-cyano-2-hydroxy-5-methoxyphenylacetate)

- 1808335-13-8(N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide)

- 2138380-07-9(6-(4-methylpiperidin-1-yl)spiro2.5octan-1-amine)